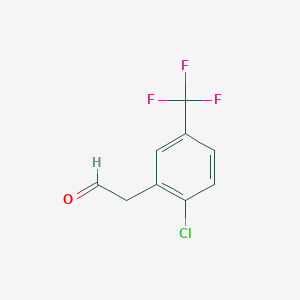
(2-Chloro-5-trifluoromethyl-phenyl)-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that features a chlorinated benzene ring with a trifluoromethyl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 2-[5-(trifluoromethyl)phenyl]acetaldehyde under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure selective chlorination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid, while reduction produces 2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may be investigated for its role in treating certain diseases or conditions.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The aldehyde group may also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but lacks the acetaldehyde group. It may exhibit different reactivity and applications.
2-chloro-5-(trifluoromethyl)phenylacetic acid: This compound is the oxidized form of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde. It has different chemical properties and uses.
2-chloro-5-(trifluoromethyl)aniline: This compound contains an amino group instead of an aldehyde group. It may be used in different synthetic and industrial applications.
The uniqueness of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H6ClF3O |
|---|---|
Molekulargewicht |
222.59 g/mol |
IUPAC-Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,4-5H,3H2 |
InChI-Schlüssel |
IFCCKWWYYFCCDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)


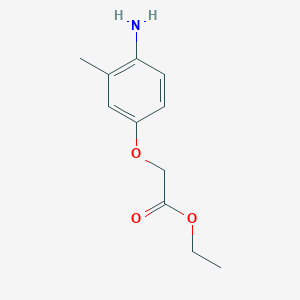
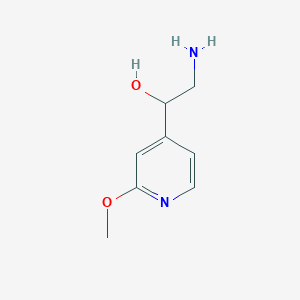
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)


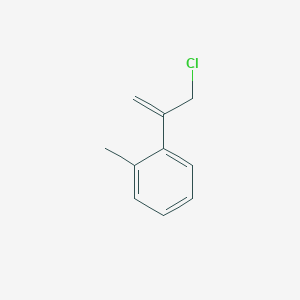
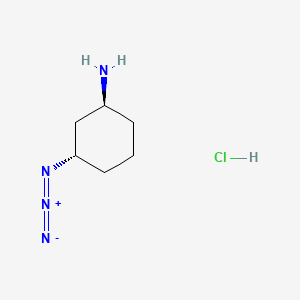
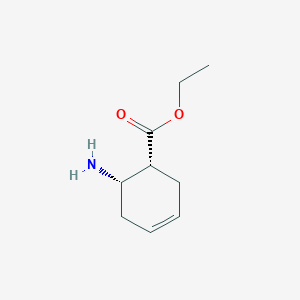
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
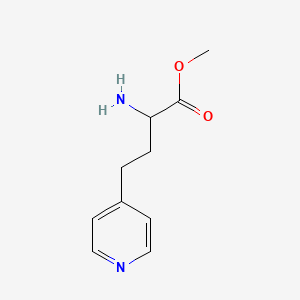
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
